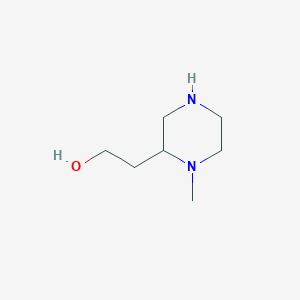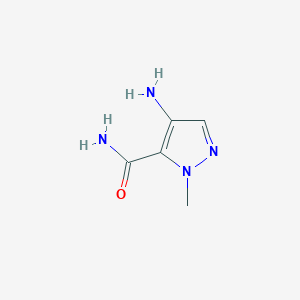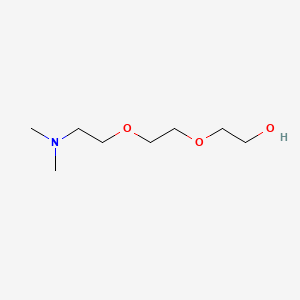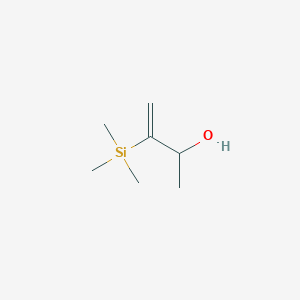
5-氯-3-(1-甲基-4-哌啶基)吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(1-methyl-4-piperidinyl)indole is a chemical compound with the molecular formula C14H17ClN2 . It is used in various fields of research and has been the subject of several studies .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, has been a significant focus in the field of organic chemistry . Various methods have been developed for the synthesis of these compounds, including the Fischer indole synthesis .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(1-methyl-4-piperidinyl)indole consists of a chlorinated indole ring attached to a methylated piperidine ring .Chemical Reactions Analysis
Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, are known to undergo a variety of chemical reactions . These reactions often involve the formation of new bonds at the reactive sites of the indole molecule .Physical And Chemical Properties Analysis
5-Chloro-3-(1-methyl-4-piperidinyl)indole has a molecular formula of C14H17ClN2 and an average mass of 248.751 Da .科学研究应用
Cancer Treatment
Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, have been extensively studied for their potential in treating various types of cancer. These compounds can interfere with cancer cell proliferation and induce apoptosis, making them promising candidates for chemotherapy drugs .
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented. They can act against a broad spectrum of microbes, including bacteria and fungi, by disrupting cell wall synthesis or interfering with essential microbial enzymes .
Neurological Disorders
Indoles have shown potential in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. This particular derivative could be explored for its effects on neurodegenerative diseases or as a psychoactive substance .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for research into treatments for chronic inflammatory diseases. They can inhibit the production of pro-inflammatory cytokines and mediate immune responses .
Antiviral Agents
Indole compounds have been identified as potent antiviral agents. They can inhibit the replication of viruses by targeting viral proteins or interfering with the viral life cycle .
Cardiovascular Research
Indole derivatives can affect cardiovascular function by influencing the vascular system and heart rate. Research into 5-Chloro-3-(1-methyl-4-piperidinyl)indole could lead to new insights into the treatment of heart diseases .
作用机制
Target of Action
Indole derivatives, in general, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s worth noting that certain indole derivatives have been found to inhibit both egfr and braf v600e .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
安全和危害
未来方向
Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, continue to be a significant area of research due to their potential therapeutic applications . Future research will likely focus on further understanding their biological activity and developing more efficient synthesis methods .
属性
IUPAC Name |
5-chloro-3-(1-methylpiperidin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGVFOXMUYGAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465152 |
Source


|
| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole | |
CAS RN |
301856-30-4 |
Source


|
| Record name | 5-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

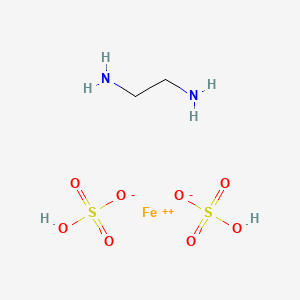

![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)

